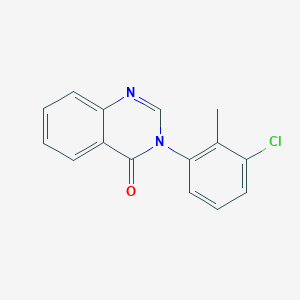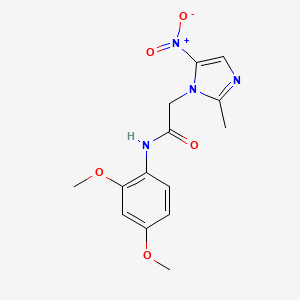![molecular formula C18H22N2OS B5768258 N-(3,5-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5768258.png)
N-(3,5-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea, also known as DMTU, is a chemical compound that has gained attention for its potential applications in scientific research. DMTU belongs to the class of thiourea compounds, which have been found to possess various biological activities.
Mecanismo De Acción
N-(3,5-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea exerts its biological activities by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are known to cause oxidative stress. N-(3,5-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea acts as a potent antioxidant, protecting cells from oxidative damage and reducing inflammation. It has also been found to inhibit the activity of various enzymes involved in oxidative stress and inflammation.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various animal models of disease. N-(3,5-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea has also been found to protect against radiation-induced DNA damage and improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,5-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea is a relatively stable compound that can be easily synthesized in a laboratory setting. It has been extensively studied for its biological activities, and its mechanism of action is well understood. However, N-(3,5-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea has some limitations for lab experiments, including its solubility in aqueous solutions and potential toxicity at high concentrations.
Direcciones Futuras
Future research on N-(3,5-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea could focus on its potential use as a therapeutic agent for various diseases, such as diabetes, cardiovascular diseases, and neurodegenerative diseases. Further studies could investigate the optimal dosage and administration of N-(3,5-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea for therapeutic purposes. Additionally, research could focus on the development of new derivatives of N-(3,5-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea with improved biological activities and reduced toxicity.
Métodos De Síntesis
N-(3,5-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea can be synthesized by reacting 3,5-dimethylaniline with 4-methoxyphenethyl isothiocyanate in the presence of a base. The reaction yields N-(3,5-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea as a white crystalline solid, which can be purified by recrystallization. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
N-(3,5-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea has been found to possess various biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. It has been used in scientific research to investigate the role of oxidative stress in various diseases, such as diabetes, cardiovascular diseases, and neurodegenerative diseases. N-(3,5-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea has also been studied for its potential use as a radioprotective agent, as it has been found to protect against radiation-induced DNA damage.
Propiedades
IUPAC Name |
1-(3,5-dimethylphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-13-10-14(2)12-16(11-13)20-18(22)19-9-8-15-4-6-17(21-3)7-5-15/h4-7,10-12H,8-9H2,1-3H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJMDYHBSQXUBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)NCCC2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethylphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(3,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5768176.png)

![N-methyl-N-(4-{[(4-nitrophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5768198.png)
![N-ethyl-N',N'-dimethyl-N-phenyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5768202.png)
![ethyl 3-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5768209.png)
![4-ethoxy-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5768213.png)
![{2-methyl-5-[(2-naphthylamino)carbonyl]-3-thienyl}acetic acid](/img/structure/B5768229.png)
![N~1~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5768250.png)
![N-(tert-butyl)-2-[3-(2-furoyl)-1H-indol-1-yl]acetamide](/img/structure/B5768264.png)
![N-[4-(acetylamino)phenyl]-1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5768274.png)

![N-{[(4-bromophenyl)amino]carbonyl}-1-naphthamide](/img/structure/B5768291.png)
![methyl 2-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}hydrazinecarboxylate](/img/structure/B5768296.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]nicotinamide](/img/structure/B5768297.png)